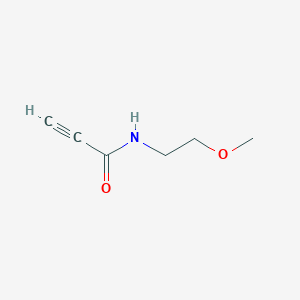

N-(2-Methoxyethyl)prop-2-ynamide

Beschreibung

BenchChem offers high-quality N-(2-Methoxyethyl)prop-2-ynamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Methoxyethyl)prop-2-ynamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2-methoxyethyl)prop-2-ynamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-3-6(8)7-4-5-9-2/h1H,4-5H2,2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADROBBDBAECMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597448 | |

| Record name | N-(2-Methoxyethyl)prop-2-ynamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104587-52-2 | |

| Record name | N-(2-Methoxyethyl)prop-2-ynamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(2-Methoxyethyl)prop-2-ynamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Methoxyethyl)prop-2-ynamide is a bifunctional organic molecule of interest in medicinal chemistry and drug development. Its structure incorporates a reactive terminal alkyne, a key functional group for "click chemistry" reactions, and a methoxyethyl amide moiety, which can influence solubility and pharmacokinetic properties. This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, offering detailed, step-by-step protocols for two primary methods: the acylation of 2-methoxyethylamine with propiolyl chloride and the carbodiimide-mediated coupling of 2-methoxyethylamine with propiolic acid. The rationale behind the selection of reagents, solvents, and reaction conditions is discussed to provide a deeper understanding of the synthetic process.

Introduction

The synthesis of novel molecular entities with diverse functionalities is a cornerstone of modern drug discovery. N-(2-Methoxyethyl)prop-2-ynamide presents an attractive scaffold for the development of targeted therapeutics, probes, and functionalized biomaterials. The presence of a terminal alkyne allows for covalent modification via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, enabling the attachment of this moiety to a wide range of biomolecules and surfaces. This guide is intended to serve as a practical resource for chemists in the pharmaceutical and biotechnology sectors, providing robust and reproducible protocols for the synthesis of this versatile building block.

Chemical Properties and Reagents

A thorough understanding of the properties of the reactants is crucial for a successful synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| N-(2-Methoxyethyl)prop-2-ynamide | C6H9NO2 | 127.14 | Target Molecule.[1] |

| 2-Methoxyethylamine | C3H9NO | 75.11 | Primary amine, nucleophile. |

| Propiolic Acid | C3H2O2 | 70.05 | Carboxylic acid, electrophile precursor. |

| Propiolyl Chloride | C3HClO | 88.50 | Acyl chloride, highly reactive electrophile. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | C9H21N3 | 155.28 | Water-soluble carbodiimide coupling agent. |

| N,N'-Dicyclohexylcarbodiimide (DCC) | C13H22N2 | 206.33 | Carbodiimide coupling agent. |

| Triethylamine (TEA) | C6H15N | 101.19 | Organic base, acid scavenger. |

| Dichloromethane (DCM) | CH2Cl2 | 84.93 | Common organic solvent. |

| N,N-Dimethylformamide (DMF) | C3H7NO | 73.09 | Polar aprotic solvent. |

Synthetic Strategies

Two primary and reliable methods for the synthesis of N-(2-Methoxyethyl)prop-2-ynamide are presented below. The choice between these methods will depend on the availability of starting materials and the desired scale of the reaction.

Method 1: Acylation via Propiolyl Chloride (Schotten-Baumann Reaction)

This method involves the reaction of a primary amine with an acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.[2][3] It is a classic and generally high-yielding approach to amide bond formation. A procedure analogous to the synthesis of N-(2-arylethyl)-2-methylprop-2-enamides can be effectively adapted.[2]

The synthesis of N-(2-Methoxyethyl)prop-2-ynamide via the Schotten-Baumann reaction proceeds through a nucleophilic acyl substitution mechanism.

Sources

N-(2-Methoxyethyl)prop-2-ynamide: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(2-Methoxyethyl)prop-2-ynamide, a specialized ynamide of interest in synthetic chemistry and materials science. While detailed experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document consolidates its known structural characteristics and provides expert insights into its predicted properties, reactivity, and potential applications. The guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this compound. We will explore its molecular structure, propose a viable synthetic pathway based on established ynamide synthesis protocols, and discuss its potential utility as a building block in organic synthesis and polymer chemistry.

Introduction and Core Chemical Properties

N-(2-Methoxyethyl)prop-2-ynamide is an organic compound featuring a terminal alkyne and an amide functional group, with a methoxyethyl substituent on the nitrogen atom. The ynamide functional group is a powerful tool in synthetic chemistry, known for its unique electronic properties and diverse reactivity. The presence of the methoxyethyl group can influence the compound's solubility and potential for hydrogen bonding.

Table 1: Core Chemical and Physical Properties of N-(2-Methoxyethyl)prop-2-ynamide

| Property | Value | Source |

| CAS Number | Not assigned | N/A |

| Molecular Formula | C₆H₉NO₂ | [1] |

| Molecular Weight | 127.14 g/mol | [1] |

| Canonical SMILES | COCCNC(=O)C#C | [1] |

| InChI | InChI=1S/C6H9NO2/c1-3-6(8)7-4-5-9-2/h1H,4-5H2,2H3,(H,7,8) | [1] |

| InChIKey | LADROBBDBAECMN-UHFFFAOYSA-N | [1] |

| Predicted XlogP | -0.1 | [1] |

| Physical Form | Likely an oil at room temperature | Inferred from similar structures |

Synthesis of N-(2-Methoxyethyl)prop-2-ynamide: A Proposed Experimental Protocol

Direct experimental procedures for the synthesis of N-(2-Methoxyethyl)prop-2-ynamide are not widely published. However, a robust synthesis can be proposed based on established methods for the N-alkynylation of amides. The following protocol is adapted from general procedures for ynamide synthesis.[2]

Causality Behind Experimental Choices:

The choice of a copper-catalyzed coupling reaction is based on its proven efficacy in forming carbon-nitrogen bonds with alkynes. The use of a base is crucial for the deprotonation of the amide, making it nucleophilic enough to attack the alkyne. The solvent and temperature are selected to ensure the stability of the reactants and intermediates.

Proposed Reaction Scheme:

Sources

Spectroscopic Blueprint of N-(2-Methoxyethyl)prop-2-ynamide: A Technical Guide

This technical guide provides an in-depth analysis of the predicted spectroscopic characteristics of N-(2-Methoxyethyl)prop-2-ynamide, a molecule of interest in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document elucidates the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of published experimental spectra, this guide leverages fundamental principles of spectroscopy and data from analogous structures to construct a reliable predictive model for its characterization.

Molecular Structure and Synthetic Strategy

N-(2-Methoxyethyl)prop-2-ynamide is a secondary amide featuring a terminal alkyne (propargyl group) and a methoxyethyl substituent on the nitrogen atom. This unique combination of functional groups suggests its potential as a versatile building block in organic synthesis, particularly in click chemistry and the development of novel polymers or bioactive molecules.

Plausible Synthetic Route: The Schotten-Baumann Reaction

A reliable method for the synthesis of N-(2-Methoxyethyl)prop-2-ynamide is the Schotten-Baumann reaction.[1][2][3][4] This well-established method involves the acylation of an amine with an acyl chloride in the presence of a base.[5] In this case, 2-methoxyethanamine would be reacted with prop-2-ynoyl chloride.

Reaction Scheme:

The base, typically aqueous sodium hydroxide or a tertiary amine like triethylamine in an organic solvent, serves to neutralize the hydrogen chloride byproduct, driving the reaction to completion.[2][5]

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for N-(2-Methoxyethyl)prop-2-ynamide, providing a blueprint for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts are based on established substituent effects and data from similar compounds.[6][7][8]

Table 1: Predicted ¹H and ¹³C NMR Data for N-(2-Methoxyethyl)prop-2-ynamide

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| C≡CH | ~2.0 - 2.5 | Singlet | ~70 - 80 |

| C≡CH | ~2.8 - 3.2 | Singlet | ~75 - 85 |

| C=O | - | - | ~150 - 160 |

| NH | ~6.0 - 7.0 | Broad Triplet | - |

| NH-CH₂ | ~3.4 - 3.6 | Quartet | ~40 - 50 |

| CH₂-O | ~3.5 - 3.7 | Triplet | ~65 - 75 |

| O-CH₃ | ~3.2 - 3.4 | Singlet | ~55 - 65 |

Causality Behind Predicted Shifts:

-

¹H NMR:

-

The alkynyl proton (C≡CH) is expected to appear as a sharp singlet around 2.0-2.5 ppm.

-

The amide proton (NH) will likely be a broad triplet in the region of 6.0-7.0 ppm due to coupling with the adjacent methylene group and quadrupole broadening from the nitrogen atom.

-

The methylene group adjacent to the nitrogen (NH-CH₂) is predicted to be a quartet around 3.4-3.6 ppm, coupling with both the NH proton and the other methylene group.

-

The methylene group adjacent to the oxygen (CH₂-O) should appear as a triplet around 3.5-3.7 ppm.

-

The methoxy protons (O-CH₃) will be a sharp singlet at approximately 3.2-3.4 ppm.

-

-

¹³C NMR:

-

The two alkynyl carbons (C≡C) are expected in the 70-85 ppm range.[9]

-

The carbonyl carbon (C=O) will be significantly downfield, around 150-160 ppm.

-

The methylene carbon attached to nitrogen (NH-CH₂) is predicted to be in the 40-50 ppm region.

-

The methylene carbon attached to oxygen (CH₂-O) will be further downfield at approximately 65-75 ppm.

-

The methoxy carbon (O-CH₃) is anticipated around 55-65 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The predicted IR absorption bands for N-(2-Methoxyethyl)prop-2-ynamide are based on the characteristic frequencies of its constituent groups.[10]

Table 2: Predicted IR Absorption Bands for N-(2-Methoxyethyl)prop-2-ynamide

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | ~3300 - 3500 | Medium, Sharp |

| C≡C-H | Stretching | ~3250 - 3350 | Strong, Sharp |

| C-H (sp³) | Stretching | ~2850 - 3000 | Medium |

| C≡C | Stretching | ~2100 - 2150 | Weak to Medium, Sharp |

| C=O (Amide I) | Stretching | ~1640 - 1680 | Strong |

| N-H | Bending (Amide II) | ~1520 - 1570 | Medium |

| C-O | Stretching | ~1050 - 1150 | Strong |

Key Diagnostic Peaks:

-

A sharp, strong peak around 3300 cm⁻¹ corresponding to the terminal alkyne C-H stretch .[11][12]

-

A sharp peak of weak to medium intensity in the 2100-2150 cm⁻¹ region, characteristic of a C≡C triple bond stretch .[12]

-

A strong absorption band at approximately 1640-1680 cm⁻¹ , known as the Amide I band , which is due to the C=O stretch .

-

A medium intensity band around 3300-3500 cm⁻¹ from the N-H stretch of the secondary amide .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For N-(2-Methoxyethyl)prop-2-ynamide (C₆H₉NO₂), the expected molecular weight is 127.14 g/mol .

Table 3: Predicted Key Fragments in the Mass Spectrum of N-(2-Methoxyethyl)prop-2-ynamide

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 127 | [M]⁺ or [M+H]⁺ | Molecular Ion or Protonated Molecule |

| 88 | [CH₂CH₂OCH₃]⁺ | Alpha-cleavage |

| 72 | [CONHCH₂CH₂]⁺ | Cleavage of the O-CH₃ bond |

| 55 | [CH≡CCO]⁺ | Cleavage of the amide C-N bond |

| 45 | [CH₂OCH₃]⁺ | Cleavage of the C-C bond in the ethyl chain |

Fragmentation Analysis:

The fragmentation of amides in a mass spectrometer can occur through several pathways, including alpha-cleavage and cleavage of the amide bond.[13][14][15] A common fragmentation for amides is the cleavage of the N-CO bond.[14][15] In-source fragmentation can also occur during electrospray ionization.[16][17] The most likely fragmentation patterns for N-(2-Methoxyethyl)prop-2-ynamide would involve the loss of the methoxyethyl group or cleavage at the amide linkage.

Experimental Protocols

To obtain the actual spectroscopic data for N-(2-Methoxyethyl)prop-2-ynamide, the following standard laboratory procedures are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two NaCl or KBr plates.

-

Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, a Nujol mull can be prepared.

-

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃) in an IR cell.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample holder or the pure solvent.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and compare them to known correlation tables.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar molecule.

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).

-

-

Tandem MS (MS/MS): To confirm the structure, perform a product ion scan on the precursor ion ([M+H]⁺ at m/z 128) to observe the characteristic fragment ions.

Visualizations

Molecular Structure and Atom Numbering

Caption: Structure of N-(2-Methoxyethyl)prop-2-ynamide with atom numbering for NMR assignments.

Synthetic Workflow

Caption: Proposed synthetic workflow for N-(2-Methoxyethyl)prop-2-ynamide.

Spectroscopic Data-Structure Correlation

Sources

- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Lab Reporter [fishersci.it]

- 6. Deciding which is the best ${}^1\protect \text{H}$ NMR predictor for organic compounds using statistical tools [comptes-rendus.academie-sciences.fr]

- 7. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectroscopyasia.com [spectroscopyasia.com]

- 9. youtube.com [youtube.com]

- 10. digitalcommons.xula.edu [digitalcommons.xula.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 14. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 16. echemi.com [echemi.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

"N-(2-Methoxyethyl)prop-2-ynamide" mechanism of action in organic reactions

Topic: Mechanism of Action of N-(2-Methoxyethyl)prop-2-ynamide in Organic and Biochemical Contexts Content Type: Technical Monograph / Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

A Dual-Function Electrophile for Covalent Inhibition and Bioorthogonal Labeling

Executive Summary

N-(2-Methoxyethyl)prop-2-ynamide represents a specialized class of "scout fragments" and electrophilic warheads used in modern drug discovery. Structurally, it combines a terminal alkyne warhead (propiolamide) with a hydrophilic solubilizing tail (2-methoxyethyl).

Its utility is defined by two distinct mechanistic pathways:

-

Covalent Protein Modification: Acting as a "soft" Michael acceptor targeting non-catalytic cysteine residues with tunable reactivity (lower than acrylamides).

-

Bioorthogonal Chemistry: Serving as a latent handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in activity-based protein profiling (ABPP).

This guide dissects the molecular orbital interactions, kinetic selectivity, and experimental protocols required to deploy this molecule effectively in chemical biology.

Chemical Architecture & Properties

| Property | Specification | Significance |

| IUPAC Name | N-(2-Methoxyethyl)prop-2-ynamide | Core identifier. |

| Warhead | Propiolamide ( | Electron-deficient alkyne; Michael acceptor. |

| Tail Group | 2-Methoxyethyl ( | Mimics PEG; improves aqueous solubility ( |

| Reactivity Class | Soft Electrophile | Preferential reaction with soft nucleophiles (Thiol/Thiolate) over hard nucleophiles (Amines/Hydroxyls). |

| Adduct Stability | Irreversible (Covalent) | Forms a stable vinyl sulfide thioether. |

Mechanism of Action 1: Covalent Cysteine Modification

The primary pharmaceutical application of N-(2-Methoxyethyl)prop-2-ynamide is as a Targeted Covalent Inhibitor (TCI) fragment. Unlike acrylamides, which are highly reactive, propiolamides offer a "Goldilocks" zone of reactivity—sufficient to modify a positioned cysteine but sluggish enough to avoid rapid glutathione depletion.

The Michael Addition Pathway

The reaction proceeds via a conjugate addition of a thiolate anion (

-

Nucleophilic Activation: The cysteine thiol (

) must be deprotonated to the thiolate ( -

Orbital Interaction (HOMO-LUMO): The HOMO of the sulfur lone pair attacks the LUMO (

) of the alkyne bond. The electron-withdrawing carbonyl group lowers the LUMO energy at the -

Allenolate Intermediate: The attack generates a resonance-stabilized allenolate anion.

-

Proton Transfer & Tautomerization: The intermediate abstracts a proton from the solvent or the conjugate acid, collapsing into the stable vinyl sulfide product.

Stereochemical Outcome

In protic solvents (physiological conditions), the reaction typically favors the (E)-isomer (trans-addition) due to the minimization of steric repulsion in the transition state, though the (Z)-isomer can form depending on the active site geometry.

Visualization: Michael Addition Mechanism

Caption: The stepwise conjugate addition of a cysteine thiolate to the propiolamide warhead, yielding a stable thioether adduct.

Mechanism of Action 2: Bioorthogonal Chemistry (CuAAC)

Beyond inhibition, this molecule serves as a "clickable" probe. The terminal alkyne is sterically small and biologically inert (in the absence of thiols), making it an ideal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) .

Workflow in Proteomics

-

Probe Incubation: Live cells or lysates are treated with N-(2-Methoxyethyl)prop-2-ynamide.

-

Covalent Labeling: The probe modifies specific cysteine-rich proteins.

-

Click Reaction: A reporter tag (e.g., Azide-Biotin or Azide-Fluorophore) is added along with Cu(I) catalyst.

-

Analysis: The alkyne-azide ligation allows for enrichment (Streptavidin pull-down) or visualization (SDS-PAGE fluorescence).

Visualization: ABPP Workflow

Caption: Activity-Based Protein Profiling (ABPP) workflow utilizing the alkyne handle for post-labeling functionalization.

Experimental Protocols

Synthesis of N-(2-Methoxyethyl)prop-2-ynamide

A self-validating protocol for generating the probe from commercial starting materials.

Reagents: Propiolic acid (1.0 eq), 2-Methoxyethylamine (1.1 eq), DCC (1.1 eq) or EDC·HCl, DMAP (0.1 eq), DCM (Solvent).

-

Activation: Dissolve propiolic acid in anhydrous DCM at 0°C under

. Add DCC/EDC and stir for 15 min to form the active ester. -

Coupling: Dropwise add 2-methoxyethylamine (diluted in DCM) to the reaction mixture.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (stain with KMnO₄; alkyne usually appears as a brown spot).

-

Workup: Filter off urea byproduct (if DCC used). Wash filtrate with 1N HCl, sat. NaHCO₃, and brine.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

-

Validation:

-

¹H NMR (CDCl₃): Look for the alkyne singlet (

ppm) and the amide NH (broad, -

IR: Characteristic alkyne stretch (

cm⁻¹) and amide carbonyl (

-

Kinetic Reactivity Assay (GSH Depletion)

To determine the electrophilicity (

-

Setup: Prepare a 10 mM stock of the compound in DMSO.

-

Reaction: Mix compound (100 µM) with L-Glutathione (GSH, 1 mM) in PBS (pH 7.4) at 37°C.

-

Monitoring: At time points (0, 15, 30, 60 min), quench aliquots with 1% Formic Acid.

-

Analysis: Analyze by LC-MS. Measure the disappearance of the parent compound and the appearance of the GSH-adduct (

). -

Calculation: Plot

vs. time to determine pseudo-first-order rate constant

Comparative Reactivity Data

The following table contextualizes the reactivity of N-(2-Methoxyethyl)prop-2-ynamide against other common covalent warheads.

| Warhead Class | Structure | Reactivity (GSH) | Selectivity | Primary Target |

| Acrylamide | High | Moderate | Cys (Kinases) | |

| Propiolamide | Moderate/Low | High | Cys (Non-catalytic) | |

| Chloroacetamide | Very High | Low | Cys, His, Lys | |

| Vinyl Sulfone | High | Moderate | Cys (Proteases) |

Note: The "2-methoxyethyl" tail does not significantly alter electronic reactivity but drastically improves solubility compared to N-phenyl or N-alkyl analogs.

References

-

Design of Covalent Inhibitors: Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link

-

Propiolamide Reactivity: Flanagan, M. E., et al. (2014). Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors. Journal of Medicinal Chemistry. Link

-

Cysteine Profiling (ABPP): Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature. Link

-

Click Chemistry Protocols: Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

-

Fragment-Based Discovery: Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery. Link

A Comprehensive Technical Guide to the Stability and Storage of N-(2-Methoxyethyl)prop-2-ynamide

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Novel Ynamide

N-(2-Methoxyethyl)prop-2-ynamide belongs to the ynamide class of organic compounds, which are characterized by a nitrogen atom directly attached to a carbon-carbon triple bond.[1] This structural feature imparts unique reactivity to these molecules, making them valuable intermediates in organic synthesis.[2] However, this reactivity also presents challenges regarding their stability and storage. It is important to note that, at the time of this writing, extensive stability and degradation studies specifically for N-(2-Methoxyethyl)prop-2-ynamide are not widely available in the public domain. Therefore, this guide is constructed based on the fundamental principles of ynamide chemistry, data from structurally related compounds, and established best practices for the handling of reactive chemical entities.

This document serves as a comprehensive resource for professionals working with N-(2-Methoxyethyl)prop-2-ynamide, providing a framework for understanding its potential stability liabilities and for establishing appropriate storage and handling protocols.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of N-(2-Methoxyethyl)prop-2-ynamide is paramount to assessing its stability.

| Property | Value/Information | Source |

| Molecular Formula | C6H11NO2 | |

| Molecular Weight | 129.16 g/mol | |

| CAS Number | 81666-02-6 | |

| Appearance | Oil | |

| Synonyms | N-(2-methoxyethyl)acrylamide |

Intrinsic Chemical Stability and Potential Degradation Pathways

The structure of N-(2-Methoxyethyl)prop-2-ynamide contains two key functional groups that are susceptible to degradation: the ynamide and the ether linkage.

The Ynamide Functional Group: A Locus of Reactivity

Ynamides are electron-rich alkynes, a characteristic that makes them prone to various chemical transformations, including oxidation.[3] The polarization of the carbon-carbon triple bond, influenced by the electron-withdrawing amide group, facilitates both regioselective and chemoselective reactions.[3]

Potential Degradation Pathways:

-

Oxidation: The electron-rich alkyne is susceptible to oxidation, which can lead to the formation of α-ketoimides or other oxidized species.[3] This can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities.

-

Hydrolysis: The amide bond within the ynamide structure can undergo hydrolysis, particularly under acidic or basic conditions, to yield a carboxylic acid and an amine.[4] While generally more stable than enamines, ynamides are not immune to this degradation pathway, especially at elevated temperatures.

-

Polymerization/Oligomerization: The activated triple bond can be susceptible to polymerization or oligomerization, especially when exposed to heat, light, or catalytic impurities.

The Methoxyethyl Side Chain: Ether Linkage Considerations

The ether linkage in the 2-methoxyethyl group is generally more stable than the ynamide functionality. However, under strongly acidic conditions, it can be cleaved. Peroxide formation in ethers is a well-known hazard, but it is less likely to be a primary concern for this molecule under typical storage conditions compared to the reactivity of the ynamide group.

A visual representation of the potential hydrolytic degradation pathway is presented below:

Caption: Proposed hydrolytic degradation of N-(2-Methoxyethyl)prop-2-ynamide.

Recommended Storage and Handling Conditions

Given the reactive nature of the ynamide functional group, stringent storage and handling procedures are essential to maintain the integrity of N-(2-Methoxyethyl)prop-2-ynamide.

Storage Conditions

-

Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. For some related reactive compounds, storage at -20 °C is advised.[5] Always refer to the supplier's specific recommendations.

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen and moisture.[6] This is a critical step to prevent oxidative degradation and hydrolysis.

-

Light: Protect from light.[7] Amber vials or storage in a dark cabinet are recommended to prevent photolytically induced degradation or polymerization.

-

Container: Keep the container tightly closed to prevent the ingress of moisture and air.[8][9] Use containers made of inert materials.

Handling Procedures

-

Inert Atmosphere: Handle the compound under an inert atmosphere whenever possible, especially when aliquoting or transferring from the primary container.

-

Avoid Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. For some related compounds, warnings for skin and eye irritation, and potential harm if swallowed are noted.[7]

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.[9]

A Framework for Stability Assessment: Experimental Protocols

For critical applications, particularly in drug development, a thorough stability assessment of N-(2-Methoxyethyl)prop-2-ynamide is imperative. The following protocols provide a general framework for conducting such studies.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and pathways.[4]

Objective: To identify the likely degradation products of N-(2-Methoxyethyl)prop-2-ynamide under various stress conditions.

Methodology:

-

Solution Preparation: Prepare a stock solution of N-(2-Methoxyethyl)prop-2-ynamide in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).[4]

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C).[4]

-

Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature.

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C).[4]

-

Photolytic Degradation: Expose the stock solution to a light source with a specific wavelength range (e.g., UV and visible light).

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).[4]

-

Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

The following diagram outlines the workflow for a forced degradation study:

Caption: Workflow for a forced degradation study.

Long-Term Stability Studies

Objective: To determine the shelf-life and optimal storage conditions for N-(2-Methoxyethyl)prop-2-ynamide.

Methodology:

-

Sample Preparation: Aliquot the neat compound or a solution in a suitable solvent into multiple vials under an inert atmosphere.

-

Storage Conditions: Store the vials at different temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH for accelerated testing, and 5°C for long-term).

-

Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analysis: Analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method.

Conclusion

N-(2-Methoxyethyl)prop-2-ynamide is a molecule with significant potential in synthetic chemistry. However, its inherent reactivity necessitates a proactive and informed approach to its storage and handling. While specific stability data for this compound remains limited, the principles of ynamide chemistry provide a solid foundation for establishing best practices. By implementing the recommended storage conditions and, where necessary, conducting the outlined stability studies, researchers can ensure the integrity of their material and the reliability of their experimental outcomes.

References

- Benchchem. N-(2,2-dimethoxyethyl)prop-2-enamide: A Technical Guide for Researchers.

- Sigma-Aldrich. N-(2-methoxyethyl)prop-2-enamide | 81666-02-6.

- PubChem. n-(2-Methoxyethyl)-n-methylpropionamide | C7H15NO2 | CID 45088033.

- PubChem. N-(2,2-Dimethoxyethyl)-2-propenamide | C7H13NO3 | CID 9898899.

- United Initiators. CUROX M-402 Safety Data Sheet. (2018).

- Sigma-Aldrich. 2-(Methylamino)ethanol Safety Data Sheet. (2025).

- PubChem. N-(2-aminoethyl)-N-(2-methoxyethyl)propanamide | C8H18N2O2 | CID 116053822.

- Sigma-Aldrich. N-(2-methoxyethyl)formamide | 43219-53-0.

- CymitQuimica. Safety Data Sheet. (2024).

- Fisher Scientific. Safety Data Sheet. (2010).

- Angene Chemical. Safety Data Sheet. (2024).

- PubChemLite. N-(2,2-dimethoxyethyl)prop-2-enamide.

- Solenis. Safety Data Sheet. (2024).

- Benchchem. The Enigmatic Status of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide: An Overview of Available Information and General Synthetic A.

- Benchchem. Technical Support Center: N-(4-hydroxyphenyl)-N-methylprop-2-ynamide Degradation Studies.

- Chemicea Pharmaceuticals. Material Safety Data Sheet.

- Loba Chemie. N,N-DIISOPROPYLETHYLAMINE FOR SYNTHESIS.

- ResearchGate. High Conformational Stability of Cations in N,N-Diethyl-N-methyl-(2-methoxyethyl) ammonium Ionic Liquid–Water Mixtures | Request PDF. (2023).

- Jena Bioscience. O-MOE-GTP, 2'-O-Methyl-/2'-O-(2-Methoxyethyl)-NTPs.

- MDPI. 1,3-Butadiynamides the Ethynylogous Ynamides: Synthesis, Properties and Applications in Heterocyclic Chemistry. (2023).

- PMC. Ag(I)/K2S2O8‑Mediated Selective Oxidation of Ynamide-Yne via Structural Reshuffling and Consecutive N‑Desulfonylation.

- ResearchGate. (PDF) Degradation rate and degradation kinetics of activated and non-activated aqueous N-Methyldiethanolamine (MDEA) absorption solutions. (2025).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Ag(I)/K2S2O8‑Mediated Selective Oxidation of Ynamide-Yne via Structural Reshuffling and Consecutive N‑Desulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2'-O-MOE-GTP, 2'-O-Methyl-/2'-O-(2-Methoxyethyl)-NTPs - Jena Bioscience [jenabioscience.com]

- 6. fishersci.com [fishersci.com]

- 7. angenechemical.com [angenechemical.com]

- 8. united-initiators.com [united-initiators.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

Technical Whitepaper: N-(2-Methoxyethyl)prop-2-ynamide in Covalent Ligand Discovery

Executive Summary

The paradigm shift toward Targeted Covalent Inhibitors (TCIs) has necessitated the exploration of highly tunable electrophilic warheads. N-(2-Methoxyethyl)prop-2-ynamide is a specialized, bifunctional building block utilized in advanced ligand discovery. Featuring a propiolamide core (an alkyne-conjugated amide) and a 2-methoxyethyl solubilizing tail, it serves as a highly efficient electrophile for targeting non-catalytic cysteine residues.

As a Senior Application Scientist, I have structured this guide to move beyond basic properties, providing the mechanistic causality and self-validating protocols required to successfully integrate this molecule into modern drug development workflows.

Molecular Identity & Physicochemical Profiling

While its structural alkene counterpart, N-(2-methoxyethyl)acrylamide, is commercially cataloged under standard registries (CAS 81666-02-6) , the alkyne derivative N-(2-methoxyethyl)prop-2-ynamide is predominantly generated via custom synthesis for specialized screening libraries [1].

| Property | Value |

| Compound Name | N-(2-Methoxyethyl)prop-2-ynamide |

| CAS Registry Number | Unregistered (Custom Synthesis) |

| Alkene Analog CAS | 81666-02-6 (N-(2-methoxyethyl)acrylamide) |

| Molecular Formula | C6H9NO2 |

| Molecular Weight | 127.14 g/mol |

| Monoisotopic Mass | 127.0633 Da |

| PubChem CID | 19020473 |

| SMILES | COCCNC(=O)C#C |

| InChIKey | LADROBBDBAECMN-UHFFFAOYSA-N |

Mechanistic Causality: The Propiolamide Advantage

In covalent drug discovery, the choice of the electrophilic warhead dictates the thermodynamics and kinetics of target engagement. Acrylamides (alkenes) represent the clinical gold standard, but propiolamides (alkynes) offer a distinct stereoelectronic profile that solves specific structural challenges [2].

-

Trajectory of Attack: The sp-hybridized carbon of the alkyne provides a linear, unhindered trajectory for nucleophilic attack by a target cysteine thiolate. This thiol-yne Michael addition results in a highly stable vinyl sulfide adduct, often exhibiting slower but more irreversible kinetics compared to acrylamides [3].

-

The Click-Chemistry Fallacy: A common misconception among junior researchers is that the terminal alkyne of a propiolamide can serve a dual purpose as both the warhead and a post-labeling click-chemistry handle. Causality: The thiol-yne Michael addition consumes the alkyne, reducing it to an alkene. Therefore, if downstream chemical proteomics is required, a secondary bioorthogonal handle must be engineered elsewhere on the ligand scaffold.

-

The 2-Methoxyethyl Motif: The inclusion of the 2-methoxyethyl tail acts as a PEG-like solubilizing vector. It improves the thermodynamic solubility of the fragment and modulates the partition coefficient (cLogP), preventing the non-specific hydrophobic aggregation often observed with purely aliphatic amides.

Fig 1: Covalent modification of a target cysteine via thiol-yne Michael addition.

Experimental Workflows & Self-Validating Protocols

Trustworthy science relies on protocols that inherently prove their own success or failure. The following methodologies are designed as self-validating systems.

Synthesis and Analytical Validation

To synthesize N-(2-Methoxyethyl)prop-2-ynamide, propiolic acid must be coupled with 2-methoxyethylamine.

-

Step 1: Activation. Dissolve propiolic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF at 0°C.

-

Step 2: Base Addition. Add DIPEA (2.5 eq) dropwise.

-

Step 3: Amidation. Introduce 2-methoxyethylamine (1.1 eq) and stir for 2 hours, allowing the reaction to reach room temperature.

-

Step 4: Workup. Quench with saturated NH4Cl, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate in vacuo.

Expertise & Causality: We utilize HATU as the coupling reagent because it provides superior, rapid activation of propiolic acid, a substrate prone to degradation under harsh conditions. DIPEA is selected as a sterically hindered, non-nucleophilic base to deprotonate the amine without participating in competing Michael additions with the alkyne.

Self-Validating Checkpoint: The protocol is validated through post-reaction

Intact Protein LC-MS Covalent Validation

To confirm that the propiolamide warhead successfully engages the target protein.

-

Step 1: Incubation. Incubate recombinant target protein (10 µM) with N-(2-Methoxyethyl)prop-2-ynamide (100 µM) in HEPES buffer (pH 7.4) at 37°C for 2 hours.

-

Step 2: Desalting. Pass the reaction mixture through a Zeba spin desalting column to remove unreacted ligand.

-

Step 3: LC-MS Analysis. Inject the sample onto an LC-TOF-MS system equipped with a C4 intact protein column.

-

Step 4: Deconvolution. Deconvolute the raw mass spectra using maximum entropy algorithms to identify the intact mass.

Expertise & Causality: Intact protein LC-MS is prioritized over biochemical inhibition assays. Biochemical assays cannot distinguish between high-affinity non-covalent binding and true covalent modification. LC-MS directly visualizes the covalent event via a mass shift. Self-Validating Checkpoint: The assay mandates a parallel mutant control (mutating the target Cysteine to Serine). True, specific covalent engagement is validated only when the +127 Da mass shift is completely abrogated in the Cys-to-Ser mutant, ruling out non-specific labeling of surface lysines.

Fig 2: Intact protein LC-MS workflow for validating covalent adduct formation.

References

-

PubChemLite - N-(2-methoxyethyl)prop-2-ynamide (C6H9NO2) . PubChem, National Institutes of Health. URL:[Link]

-

A Chemical Proteomic Approach to Reveal the Cellular Targets of Anti-Protozoan Unnatural Products . White Rose eTheses Online. URL:[Link]

-

Ligandability at the Membrane Interface of GPx4 Revealed through a Reverse Micelle Fragment Screening Platform . JACS Au - ACS Publications. URL: [Link]

Sources

A Technical Guide to N-(2-Methoxyethyl)prop-2-ynamide as a Potential Chemical Probe for Covalent Proteomics

This document provides an in-depth technical overview of N-(2-Methoxyethyl)prop-2-ynamide, a molecule with significant potential as a chemical probe for researchers, scientists, and drug development professionals. We will explore its core chemical attributes, its proposed mechanism as a covalent modifier of proteins, and provide detailed, field-proven methodologies for its application in activity-based protein profiling (ABPP).

Introduction: The Imperative for Covalent Probes in Modern Drug Discovery

The landscape of drug discovery is increasingly focused on developing highly selective and potent therapeutic agents. A significant challenge lies in identifying and validating novel drug targets and understanding a compound's mechanism of action within the complex cellular environment.[1] Chemical probes, particularly those that form stable, covalent bonds with their protein targets, have become indispensable tools in this endeavor.[2]

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes such covalent probes to map the functional state of enzymes and other proteins directly in native biological systems.[1][3] Unlike traditional methods that measure protein abundance, ABPP provides a direct readout of protein activity.[3] An ideal ABPP probe consists of three key components: a reactive group (or "warhead") that covalently binds to a target protein, a reporter tag (like biotin or a fluorophore) for detection, and a linker.[4]

A critical innovation in ABPP has been the adoption of "clickable" chemical probes.[5] These probes feature a small, bioorthogonal handle—typically a terminal alkyne or an azide—in place of a bulky reporter tag.[6] This design enhances cell permeability and minimizes steric hindrance, allowing for more accurate profiling in living cells.[6] Following protein labeling, the alkyne handle can be selectively "clicked" to a reporter tag of choice (e.g., biotin-azide) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for subsequent enrichment and identification.[4]

This guide focuses on the potential of N-(2-Methoxyethyl)prop-2-ynamide as one such clickable covalent probe, leveraging the unique reactivity of its ynamide functional group.

Molecular Profile and Rationale for Use

N-(2-Methoxyethyl)prop-2-ynamide is a small molecule featuring two key functional domains that make it an attractive candidate for a chemical probe.

| Property | Value | Source |

| Molecular Formula | C6H9NO2 | PubChem[7] |

| Molecular Weight | 127.14 g/mol | PubChem[7] |

| Key Functional Groups | Ynamide, Terminal Alkyne, Methoxyethyl Ether | N/A |

Key Features:

-

The Prop-2-ynamide Group: This is the core of the molecule's potential as a probe. Ynamides are a class of compounds containing a nitrogen atom attached to an alkyne. This functional group can act as a reactive electrophile, or "warhead," capable of forming a covalent bond with nucleophilic amino acid residues on proteins, such as the thiol group of cysteine.[8] Covalent inhibitors that target cysteine residues are a major focus of modern drug discovery.[9] The propargyl moiety (the C≡C-CH2 unit) is a known latent electrophile used in covalent inhibitors.[8]

-

The Terminal Alkyne: This serves as the bioorthogonal "clickable" handle. Its presence allows for the two-step ABPP workflow: (1) labeling of protein targets in a complex proteome, followed by (2) CuAAC-mediated attachment of a reporter tag for downstream analysis.[4] This approach circumvents the challenges associated with using probes that are pre-functionalized with bulky tags.[6]

-

The N-(2-Methoxyethyl) Group: This substituent likely enhances the molecule's solubility and cell permeability, which are critical properties for effective chemical probes intended for use in cellular systems.

Proposed Mechanism of Covalent Modification

The utility of N-(2-Methoxyethyl)prop-2-ynamide as a chemical probe is predicated on its ability to covalently modify protein targets. The process involves two key steps, characteristic of covalent inhibitors:

-

Non-covalent Binding: Initially, the probe reversibly binds to a pocket on the target protein. This interaction is driven by non-covalent forces and is defined by the binding constant (Ki).[8] The selectivity of the probe is significantly influenced by the complementarity between the probe's structure and the protein's binding site.

-

Covalent Bond Formation: Following initial binding, a suitably positioned nucleophilic amino acid residue within the protein's active or binding site attacks the electrophilic ynamide warhead.[10] For propargyl-based warheads, this often involves the thiol side chain of a cysteine residue, leading to the formation of a stable thioether bond.[8] This irreversible step effectively "traps" the probe on its target protein.

Caption: Mechanism of covalent inhibition.

Methodologies for Application as a Chemical Probe

The primary application for N-(2-Methoxyethyl)prop-2-ynamide is in an activity-based protein profiling (ABPP) workflow to identify its protein targets in a cellular context. This is typically achieved through a competitive profiling experiment.

Overall Experimental Workflow

The workflow integrates live-cell probe treatment, click chemistry, protein enrichment, and mass spectrometry-based proteomics to identify covalently modified proteins.

Caption: Click Chemistry-ABPP Workflow.

Detailed Experimental Protocol: Target ID in Human Cells

This protocol outlines a standard procedure for identifying the targets of N-(2-Methoxyethyl)prop-2-ynamide in a human cell line (e.g., HEK293T).

Materials:

-

N-(2-Methoxyethyl)prop-2-ynamide (herein "the probe")

-

HEK293T cells (or other relevant cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

DMSO (vehicle)

-

DPBS (Dulbecco's Phosphate-Buffered Saline)

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

Click Chemistry Reagents:

-

Biotin-Azide (e.g., Biotin-PEG3-Azide)

-

Copper (II) Sulfate (CuSO4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (ligand)

-

-

Streptavidin-agarose beads

-

Wash Buffers (e.g., PBS with varying concentrations of SDS)

-

Mass Spectrometry-grade Trypsin

-

LC-MS/MS equipment

Procedure:

-

Cell Treatment:

-

Culture HEK293T cells to ~80-90% confluency.

-

Prepare a stock solution of the probe in DMSO (e.g., 10 mM).

-

Treat cells with the desired final concentration of the probe (e.g., 10 µM) or with an equivalent volume of DMSO (vehicle control) for a set time (e.g., 1-4 hours) in serum-free media. The optimal concentration and time should be determined empirically.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells twice with cold DPBS.

-

Lyse the cells directly on the plate with cold lysis buffer.

-

Scrape the cells, collect the lysate, and clarify by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

-

Determine the protein concentration of the supernatant using a BCA assay. Normalize all samples to the same protein concentration (e.g., 1 mg/mL).

-

-

Click Chemistry Reaction:

-

Enrichment of Labeled Proteins:

-

Pre-wash streptavidin-agarose beads with lysis buffer.

-

Add the pre-washed beads to each clicked lysate and incubate with rotation for 1-2 hours at 4°C to capture biotinylated proteins.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads sequentially with buffers of decreasing stringency (e.g., 1% SDS in PBS, 0.1% SDS in PBS, and finally PBS alone) to remove non-specifically bound proteins.

-

-

On-Bead Tryptic Digestion:

-

Resuspend the washed beads in a buffer suitable for trypsin digestion (e.g., 50 mM ammonium bicarbonate).

-

Add sequencing-grade trypsin and incubate overnight at 37°C with shaking. This will digest the captured proteins, releasing the peptides into the supernatant while the biotinylated probe-peptide adduct remains bound to the beads.

-

-

LC-MS/MS Analysis and Data Interpretation:

-

Collect the supernatant containing the tryptic peptides.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Process the raw data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

-

Potential targets are identified as proteins that are significantly enriched in the probe-treated samples compared to the vehicle-treated controls.

-

Potential in Drug Development and Future Directions

The identification of protein targets covalently modified by N-(2-Methoxyethyl)prop-2-ynamide can provide critical insights for drug development.[1][12]

-

Target Identification and Validation: This workflow allows for the unbiased discovery of the cellular targets of a bioactive compound. If N-(2-Methoxyethyl)prop-2-ynamide or a derivative shows a desired phenotypic effect, this method can directly link that effect to a specific protein or set of proteins.

-

Off-Target Profiling: For covalent drug candidates, it is crucial to understand their selectivity profile. A probe based on the drug's warhead can be used to identify potential off-targets across the proteome, helping to predict and mitigate potential toxicity.[12]

-

Guiding Medicinal Chemistry: Once a target is identified, the structure of the probe can be optimized to improve potency and selectivity, accelerating the hit-to-lead process.[4]

Future work should focus on characterizing the specific amino acid reactivity profile of the ynamide warhead and synthesizing a library of derivatives to explore structure-activity relationships.

Conclusion

N-(2-Methoxyethyl)prop-2-ynamide represents a promising molecular scaffold for the development of a powerful chemical probe. Its combination of a reactive ynamide warhead and a clickable alkyne handle aligns perfectly with modern chemical proteomics workflows like ABPP. The methodologies described in this guide provide a robust framework for researchers to utilize this molecule to explore protein function, identify novel drug targets, and advance the development of next-generation covalent therapeutics.

References

-

Speers, A. E., Adam, G. C., & Cravatt, B. F. (2003). Activity-Based Protein Profiling in Vivo Using a Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition. Journal of the American Chemical Society. [Link]

-

Li, S., & Wu, P. (2020). Click Chemistry in Proteomic Investigations. Proteomics. [Link]

-

Jessani, N., & Cravatt, B. F. (2009). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology. [Link]

-

ResearchGate. (n.d.). Activity and design of alkyne probes for ABPP. [Link]

-

Wang, J., Zhang, C., & Zhang, Y. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. [Link]

-

Zhang, H., Chen, Y., & Wang, C. (2025). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules. [Link]

-

Hacker, S. M., et al. (2022). Proteomic discovery of chemical probes that perturb protein complexes in human cells. eLife. [Link]

-

Yoo, E., & Lee, J. S. (2021). Recent advances in the development of covalent inhibitors. RSC Medicinal Chemistry. [Link]

-

Isotupa, S., et al. (2019). Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. Nature Protocols. [Link]

-

Nature Portfolio. (2025). Covalent chemical probes. Nature Chemical Biology. [Link]

-

National Center for Biotechnology Information. (n.d.). N-(2-methoxyethyl)prop-2-ynamide. PubChem. [Link]

-

Cambridge MedChem Consulting. (2023). Covalent Inhibitors. [Link]

-

Singh, J., et al. (2021). Recent Advances in Covalent Drug Discovery. International Journal of Molecular Sciences. [Link]

Sources

- 1. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 2. Covalent chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. PubChemLite - N-(2-methoxyethyl)prop-2-ynamide (C6H9NO2) [pubchemlite.lcsb.uni.lu]

- 8. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Covalent Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. Recent Advances in Covalent Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Proteomic discovery of chemical probes that perturb protein complexes in human cells | bioRxiv [biorxiv.org]

- 12. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification | Springer Nature Experiments [experiments.springernature.com]

Technical Guide: Solubility Profile & Handling of N-(2-Methoxyethyl)prop-2-ynamide

This guide outlines the solubility profile, solvent compatibility, and handling protocols for N-(2-Methoxyethyl)prop-2-ynamide , a specialized covalent warhead used in drug discovery.

Document Control:

-

Author Role: Senior Application Scientist

-

Subject: Physicochemical Properties & Solvent Systems

-

Compound Class: N-alkyl Propiolamide (Covalent Electrophile)

Executive Summary

N-(2-Methoxyethyl)prop-2-ynamide is a functionalized propiolamide derivative characterized by a terminal alkyne and a polar methoxyethyl tail. In drug development, it serves as a "warhead" for targeted covalent inhibitors (TCIs), designed to engage specific cysteine residues via Michael addition.

Understanding its solubility is not merely about dissolution; it is about stability . As a reactive electrophile, this compound is prone to degradation in nucleophilic solvents or under specific pH conditions. This guide provides a scientifically grounded solubility profile and validated protocols to ensure experimental reproducibility.

Chemical Identity & Physicochemical Basis[1][2][3][4][5][6][7][8][9]

Before selecting a solvent, one must understand the molecular forces at play.

| Property | Detail | Implication for Solubility |

| Structure | Amphiphilic: Hydrophobic alkyne head, hydrophilic ether/amide tail. | |

| Molecular Weight | ~127.14 g/mol | Small molecule; favors high solubility in polar organic solvents. |

| H-Bonding | Donor (Amide NH), Acceptors (C=O, Ether O) | High affinity for protic solvents (Water, Alcohols) and polar aprotics (DMSO). |

| Reactivity | Michael Acceptor ( | CRITICAL: Unstable in nucleophilic solvents (e.g., thiols, primary amines). |

Solubility Profile

Data derived from structural analogs (N-ethylpropiolamide) and standard synthesis workups.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvent | Solubility Rating | Application Notes |

| Polar Aprotic | DMSO | Excellent (>100 mg/mL) | Preferred for Bioassays. Hygroscopic; keep dry to prevent hydrolysis. |

| Polar Aprotic | DMF / NMP | Excellent | Alternative to DMSO; harder to remove during workup. |

| Polar Protic | Methanol / Ethanol | High | Synthesis Solvent. Stable at neutral pH; avoid strong base (alkyne deprotonation). |

| Chlorinated | DCM / Chloroform | High | Extraction/Purification. Excellent for liquid-liquid extraction from water. |

| Esters | Ethyl Acetate | Good | Standard solvent for reaction workup and TLC. |

| Ethers | THF / 1,4-Dioxane | Good | Suitable for reactions; ensure peroxide-free to protect the alkyne. |

| Aqueous | Water / PBS | Moderate to High | Soluble due to ether/amide tail. Stability is pH-dependent (hydrolysis risk at high pH). |

| Hydrocarbons | Hexane / Heptane | Poor / Insoluble | Precipitation. Used to wash away non-polar impurities or induce crystallization. |

The "Reactivity Trap"

Warning: Never dissolve this compound in solvents containing nucleophiles unless a reaction is intended.

-

Avoid: Pyridine (can catalyze polymerization), primary/secondary amines (will form adducts), and thiols (rapid Michael addition).

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to validate solubility for a new batch or specific solvent system.

-

Preparation: Weigh 10 mg of N-(2-Methoxyethyl)prop-2-ynamide into a tared 1.5 mL HPLC vial.

-

Addition: Add the target solvent in 10

L increments using a calibrated micropipette. -

Agitation: Vortex for 30 seconds after each addition. Sonicate for 1 minute if dissolution is slow.

-

Observation: Record the volume (

) required for complete dissolution (clear solution, no particulates). -

Calculation:

Protocol B: Preparation of 10 mM Stock for Bioassays

Standard workflow for cellular or biochemical screening.

-

Solvent Choice: Anhydrous DMSO (Grade: Cell Culture Tested,

99.9%). -

Calculation:

-

Procedure:

-

Weigh compound into a glass vial (avoid polystyrene which DMSO can leach).

-

Add calculated volume of DMSO.

-

Vortex until clear.

-

QC Step: Inspect for turbidity. If turbid, sonicate at ambient temperature.

-

-

Storage: Aliquot into amber glass vials. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake and hydrolysis.

Decision Logic & Workflows

Workflow 1: Solubility Determination Logic

This diagram illustrates the decision process for determining solubility and handling insolubility.

Caption: Step-by-step logic for gravimetric solubility determination.

Workflow 2: Solvent Selection for Applications

Selecting the right solvent depends entirely on the downstream application (Synthesis vs. Biology).

Caption: Decision tree for selecting the optimal solvent based on experimental intent.

References

-

National Toxicology Program. (n.d.).[1] Solubility of Organic and Inorganic Chemicals in Selected Solvents.[1] National Technical Information Service. [Link]

-

Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.[Link]

-

PubChem. (n.d.). N-(2-methoxyethyl)prop-2-ynamide Compound Summary. National Library of Medicine. [Link]

-

Massolo, E., et al. (2020). Amide Bond Formation Strategies: Latest Advances on a Dateless Transformation.[2] ResearchGate. [Link]

Sources

Methodological & Application

Application Notes & Protocols: N-(2-Methoxyethyl)prop-2-ynamide in Copper-Catalyzed Click Chemistry

Introduction: The Strategic Value of N-(2-Methoxyethyl)prop-2-ynamide in Modern Synthesis

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the cornerstone of "click chemistry," a concept envisioned by K.B. Sharpless that emphasizes reactions with high yields, stereospecificity, and broad functional group tolerance.[1][2] This transformation, which unites a terminal alkyne and an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole, has become indispensable in drug discovery, bioconjugation, and materials science.[3] The resulting triazole ring is not merely a linker; it is a robust, aromatic, and hydrolytically stable amide bond bioisostere, capable of engaging in hydrogen bonding and dipole interactions.[3]

Within the vast library of terminal alkynes available for this reaction, N-(2-Methoxyethyl)prop-2-ynamide emerges as a particularly strategic building block. Its structure combines two key features:

-

A Reactive Terminal Alkyne: The prop-2-ynamide group is an activated alkyne, often referred to as an ynamide. Ynamides have demonstrated superior reactivity in CuAAC reactions compared to conventional terminal alkynes, often requiring lower copper catalyst loadings and proceeding with faster kinetics.[4][5] This enhanced reactivity is crucial for reactions involving sensitive substrates or when minimizing catalyst-induced side reactions is paramount.

-

A Solubilizing Methoxyethyl Tail: The N-(2-methoxyethyl) group imparts favorable physicochemical properties. This small, flexible, and hydrophilic chain enhances the molecule's solubility in a range of organic solvents and, critically, in aqueous media. This characteristic is highly advantageous for bioconjugation applications, where reactions are often performed in complex biological buffers.[6][7]

This guide provides an in-depth exploration of the CuAAC mechanism and offers detailed, field-proven protocols for the effective use of N-(2-Methoxyethyl)prop-2-ynamide, empowering researchers to leverage its unique advantages in their synthetic endeavors.

The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires high temperatures and typically yields a mixture of 1,4- and 1,5-regioisomers.[1][3] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁷ and renders it exquisitely regioselective, exclusively producing the 1,4-disubstituted triazole.[1][8] The catalytic cycle, which proceeds through a stepwise pathway rather than a concerted one, is outlined below.[9][10]

-

Formation of the Copper(I)-Acetylide: The cycle begins with the coordination of the Cu(I) ion to the alkyne triple bond. This coordination significantly increases the acidity of the terminal alkyne proton, facilitating its deprotonation by a mild base (often an amine ligand or the solvent) to form a key copper(I)-acetylide intermediate.[3]

-

Coordination and Cycloaddition: The organic azide then coordinates to the copper center of the acetylide complex. This brings the two reactive partners into close proximity and optimal orientation for the subsequent intramolecular cycloaddition, which forms a six-membered copper(III)-metallacycle intermediate.[9][11]

-

Product Formation and Catalyst Regeneration: This metallacycle intermediate is unstable and rapidly undergoes reductive elimination to yield the stable 1,4-disubstituted 1,2,3-triazole product. This final step regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols & Methodologies

The following protocols provide a robust starting point for utilizing N-(2-Methoxyethyl)prop-2-ynamide in CuAAC reactions. Optimization may be required depending on the specific azide substrate.

Protocol 1: General Synthesis of a 1,4-Disubstituted Triazole

This protocol is suitable for small molecule synthesis where reactants are soluble in common organic solvents.

A. Materials and Reagents

-

N-(2-Methoxyethyl)prop-2-ynamide

-

Azide substrate (e.g., Benzyl Azide)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate (NaAsc)

-

Solvent: 1:1 mixture of tert-Butanol (t-BuOH) and deionized water

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

B. Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for extraction and purification

-

Rotary evaporator

C. Step-by-Step Procedure

-

Reactant Preparation: In a round-bottom flask, dissolve N-(2-Methoxyethyl)prop-2-ynamide (1.0 eq) and the azide substrate (1.0-1.1 eq) in a 1:1 mixture of t-BuOH/H₂O (to achieve a final concentration of ~0.1 M). Stir the solution until all components are fully dissolved.[12]

-

Catalyst Addition: To the stirred solution, add Sodium Ascorbate (0.1 eq, from a freshly prepared 1 M stock solution in water) followed by Copper(II) Sulfate Pentahydrate (0.01-0.05 eq, from a 0.5 M stock solution in water).[12][13] A color change (e.g., to yellow or orange) may be observed, indicating the formation of the active Cu(I) species.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature (20-25 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 1-12 hours).

-

Work-up: Upon completion, add a saturated aqueous solution of EDTA (a copper chelator) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).[12]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Bioconjugation to an Azide-Modified Protein

This protocol is adapted for sensitive biological macromolecules in an aqueous environment.

A. Materials and Reagents

-

Azide-functionalized protein/biomolecule

-

N-(2-Methoxyethyl)prop-2-ynamide

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) - a water-soluble Cu(I) stabilizing ligand

-

Sodium Ascorbate (NaAsc)

-

Aminoguanidine (optional, as a scavenger of reactive oxygen species)

-

Buffer: Phosphate-buffered saline (PBS), pH 7.4

B. Equipment

-

Microcentrifuge tubes

-

Temperature-controlled shaker/rotator

-

Equipment for protein purification (e.g., dialysis tubing, size-exclusion chromatography system)

C. Step-by-Step Procedure

-

Reagent Preparation: Prepare fresh stock solutions: 20 mM CuSO₄ in water, 50 mM THPTA in water, and 100 mM Sodium Ascorbate in water.[13][14]

-

Catalyst Premix: In a microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA).[13] The ligand is used in excess to stabilize the Cu(I) ion and protect the biomolecule.

-

Reaction Setup: In a separate tube, combine the azide-modified protein (e.g., to a final concentration of 25 µM) with N-(2-Methoxyethyl)prop-2-ynamide (2-10 eq excess) in PBS buffer. Add aminoguanidine (optional, to a final concentration of 5 mM).[13]

-

Reaction Initiation: Add the catalyst premix to the protein/alkyne solution. Initiate the reaction by adding the Sodium Ascorbate stock solution to a final concentration of 5 mM.[13]

-

Incubation: Gently mix the reaction and incubate at room temperature or 37 °C for 1-4 hours. Protect the reaction from light if using fluorescently-tagged molecules.

-

Purification: Remove excess reagents and the copper catalyst from the labeled protein using a suitable method such as dialysis against a buffer containing EDTA, or through size-exclusion chromatography (SEC).

Data Summary and Workflow Visualization

Quantitative Data Summary

The table below provides typical starting parameters for the general synthesis protocol.

| Parameter | Recommended Value | Rationale & Notes |

| Reactants | ||

| N-(2-Methoxyethyl)prop-2-ynamide | 1.0 equivalent | Typically the limiting reagent. |

| Azide Substrate | 1.0 - 1.2 equivalents | A slight excess can drive the reaction to completion. |

| Catalyst System | ||

| CuSO₄·5H₂O | 1 - 5 mol% | Lower loadings are preferred; ynamide reactivity may allow for <1 mol%.[15] |

| Sodium Ascorbate | 5 - 10 mol% | Must be in stoichiometric excess relative to CuSO₄ to ensure reduction.[12] |

| Ligand (e.g., THPTA) | 5 - 25 mol% | Typically used in a 1:1 to 5:1 ratio with CuSO₄ for bioconjugation.[13] |

| Reaction Conditions | ||

| Solvent | t-BuOH/H₂O (1:1), DMSO | Choice depends on substrate solubility. Water is ideal for green chemistry.[7][16] |

| Temperature | Room Temp (20-25 °C) | The reaction is highly exothermic; heating is usually unnecessary.[1] |

| Reaction Time | 1 - 12 hours | Monitor by TLC or LC-MS for completion. |

Experimental Workflow Diagram

Caption: A typical experimental workflow for CuAAC synthesis using N-(2-Methoxyethyl)prop-2-ynamide.

References

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]

-

The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Angewandte Chemie International Edition. Available at: [Link]

-

The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

-

Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Cu(I)-Catalyzed Click Chemistry in Glycoscience and Their Diverse Applications | Chemical Reviews - ACS Publications. American Chemical Society. Available at: [Link]

-

Cu-Catalyzed Click Reaction in Carbohydrate Chemistry | Chemical Reviews. American Chemical Society. Available at: [Link]

-

A Recent Concept of Importance: Click Chemistry. Preprints.org. Available at: [Link]

-

Copper(I)-Catalyzed Click Chemistry as a Tool for the Functionalization of Nanomaterials and the Preparation of Electrochemical (Bio)Sensors - MDPI. MDPI. Available at: [Link]

-

Review Article Click chemistry: A fascinating, Nobel-winning method for the improvement of biological activity - Applied Chemical Engineering. EnPress Publisher. Available at: [Link]

-

"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. Jena Bioscience. Available at: [Link]

-

Protocols - baseclick GmbH. baseclick GmbH. Available at: [Link]

-

N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers - PMC. National Center for Biotechnology Information. Available at: [Link]

-

A Comprehensive Guide to Click Chemistry Reaction - Labinsights. Labinsights. Available at: [Link]

-

Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Bioconjugate Therapeutics: Current Progress and Future Perspective - PMC - NIH. National Institutes of Health. Available at: [Link]

-

Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts - Universidad de Zaragoza. University of Zaragoza. Available at: [Link]

-

Mechanism-inspired understanding of ynamine reactivity in (3+2) cycloadditions with azides - University of Strathclyde. University of Strathclyde. Available at: [Link]

-

Unfolding Potential of Click Chemistry in Bioconjugation: A Review | ChemRxiv. ChemRxiv. Available at: [Link]

-

Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO 2 - MDPI. MDPI. Available at: [Link]

-

Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction in Water Using Cyclodextrin as a Phase Transfer Catalyst - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

-

1,3-Butadiynamides the Ethynylogous Ynamides: Synthesis, Properties and Applications in Heterocyclic Chemistry - MDPI. MDPI. Available at: [Link]

-

Developing Ynamide-based Transformations for Potential Use in Scaffold Synthesis - University of Birmingham. University of Birmingham. Available at: [Link]

-

Site-Specific Modification Using the 2′-Methoxyethyl Group Improves the Specificity and Activity of siRNAs - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Highly Chemo-, Regio- and Stereoselective Cysteine Modification of Peptides and Proteins with Ynamides - ResearchGate. ResearchGate. Available at: [Link]

-